N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, pyridyl, and pyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxyphenyl Ethyl Intermediate: This involves the reaction of 2-methoxyphenyl ethyl bromide with a suitable nucleophile.
Synthesis of the Pyridazinyl Sulfanyl Intermediate: This step involves the formation of the pyridazinyl sulfanyl moiety through a series of reactions, including nucleophilic substitution and cyclization.
Coupling of Intermediates: The final step involves coupling the methoxyphenyl ethyl intermediate with the pyridazinyl sulfanyl intermediate under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazinyl ring can be reduced under suitable conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.
Scientific Research Applications
N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE shares structural similarities with other compounds containing methoxyphenyl, pyridyl, and pyridazinyl groups.
Other similar compounds: N-(2-{2-(dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide.
Uniqueness
The uniqueness of N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N4O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H20N4O2S/c1-26-18-8-3-2-6-15(18)11-13-22-19(25)14-27-20-10-9-17(23-24-20)16-7-4-5-12-21-16/h2-10,12H,11,13-14H2,1H3,(H,22,25) |
InChI Key |
IKPVDPVPZZZYGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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